molecular formula C16H30N2O3 B7344792 N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]-2-propoxyacetamide

N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]-2-propoxyacetamide

Cat. No. B7344792
M. Wt: 298.42 g/mol
InChI Key: SZDKPJLXICNJPK-GJZGRUSLSA-N
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Description

N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]-2-propoxyacetamide, also known as NMPA, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. NMPA belongs to the class of compounds known as positive allosteric modulators of GABA-A receptors, which are involved in the regulation of inhibitory neurotransmission in the brain.

Mechanism of Action

N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]-2-propoxyacetamide acts as a positive allosteric modulator of GABA-A receptors, binding to a specific site on the receptor and increasing the affinity of the receptor for GABA. This results in increased chloride ion influx into the neuron, leading to hyperpolarization and decreased excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies, including anxiolytic, antidepressant, and antipsychotic effects. These effects are thought to be mediated by the modulation of GABA-A receptor activity in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]-2-propoxyacetamide is its specificity for GABA-A receptors, which allows for targeted modulation of inhibitory neurotransmission in the brain. However, like many compounds, this compound has limitations in terms of its solubility and stability, which can impact its use in lab experiments.

Future Directions

There are several future directions for research on N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]-2-propoxyacetamide, including the development of more potent and selective compounds, the investigation of its therapeutic potential in a range of neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to assess the safety and efficacy of this compound in humans, which will be critical for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]-2-propoxyacetamide involves the reaction of 2-propoxyacetic acid with (1S,2S)-2-aminocyclohexanol to form the corresponding amide intermediate. The amide intermediate is then reacted with morpholine to yield this compound with high purity and yield.

Scientific Research Applications

N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]-2-propoxyacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. In preclinical studies, this compound has been shown to enhance the activity of GABA-A receptors, leading to increased inhibitory neurotransmission and reduced excitability in the brain.

properties

IUPAC Name

N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]-2-propoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-2-9-21-13-16(19)17-12-14-5-3-4-6-15(14)18-7-10-20-11-8-18/h14-15H,2-13H2,1H3,(H,17,19)/t14-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDKPJLXICNJPK-GJZGRUSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(=O)NCC1CCCCC1N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOCC(=O)NC[C@@H]1CCCC[C@@H]1N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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